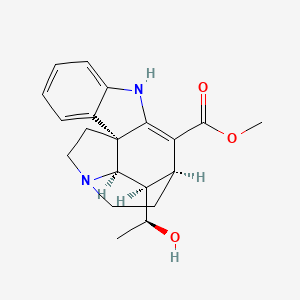
Lagunamine
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
It belongs to the tubotaiwine-type alkaloids and has a molecular formula of C20H24N2O3 with a molecular weight of 340.42 g/mol . This compound has garnered interest due to its potential biological activities and applications in scientific research.
准备方法
Synthetic Routes and Reaction Conditions
Lagunamine is primarily isolated from natural sources, specifically from the leaves of Alstonia scholaris . The extraction process involves the use of organic solvents to separate the alkaloids from the plant material. The crude extract is then subjected to chromatographic techniques to purify this compound .
Industrial Production Methods
Currently, there are no well-documented industrial production methods for this compound. The compound is mainly obtained through extraction from natural sources, and its synthesis in large quantities remains a challenge due to the complexity of its structure .
化学反应分析
Types of Reactions
Lagunamine undergoes various chemical reactions, including:
Oxidation: this compound can be oxidized to form different derivatives, depending on the reagents and conditions used.
Reduction: Reduction reactions can modify the functional groups present in this compound, leading to the formation of new compounds.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are commonly used.
Substitution: Reagents like halogens and nucleophiles are used in substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can lead to the formation of hydroxylated derivatives, while reduction can produce deoxygenated compounds .
科学研究应用
Lagunamine has several scientific research applications, including:
作用机制
The mechanism of action of Lagunamine involves its interaction with specific molecular targets and pathways. It is believed to exert its effects by binding to certain receptors or enzymes, thereby modulating their activity . The exact molecular targets and pathways involved are still under investigation, but preliminary studies suggest that this compound may influence cellular processes such as apoptosis and cell proliferation .
相似化合物的比较
Similar Compounds
Lagunamine is structurally similar to other tubotaiwine-type alkaloids, such as:
- Tubotaiwine
- Echitamine
- Picraline
Uniqueness
What sets this compound apart from these similar compounds is its unique hydroxyl group at the 19th position, which may contribute to its distinct biological activities . This structural difference can influence its interaction with molecular targets and its overall pharmacological profile .
属性
分子式 |
C20H24N2O3 |
|---|---|
分子量 |
340.4 g/mol |
IUPAC 名称 |
methyl (1S,11S,17R,18R)-18-[(1S)-1-hydroxyethyl]-8,14-diazapentacyclo[9.5.2.01,9.02,7.014,17]octadeca-2,4,6,9-tetraene-10-carboxylate |
InChI |
InChI=1S/C20H24N2O3/c1-11(23)15-12-7-9-22-10-8-20(18(15)22)13-5-3-4-6-14(13)21-17(20)16(12)19(24)25-2/h3-6,11-12,15,18,21,23H,7-10H2,1-2H3/t11-,12-,15+,18+,20+/m0/s1 |
InChI 键 |
ZRLPIWDSOJCSDR-NYIPXNJDSA-N |
手性 SMILES |
C[C@@H]([C@@H]1[C@@H]2CCN3[C@H]1[C@]4(CC3)C5=CC=CC=C5NC4=C2C(=O)OC)O |
规范 SMILES |
CC(C1C2CCN3C1C4(CC3)C5=CC=CC=C5NC4=C2C(=O)OC)O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


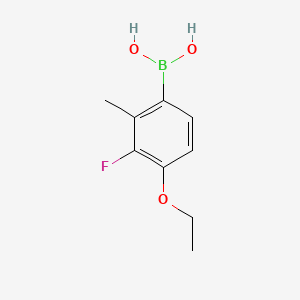
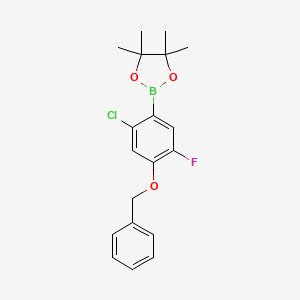

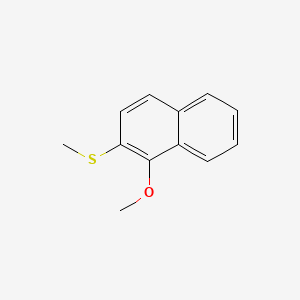
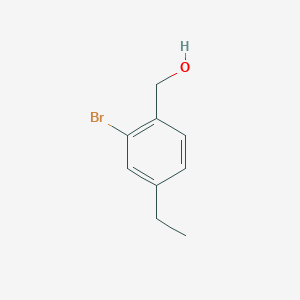
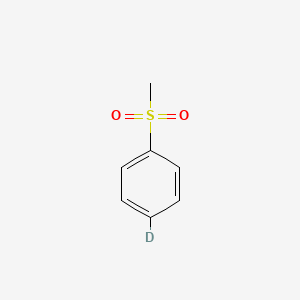
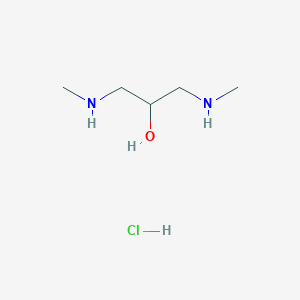
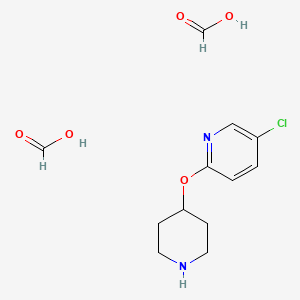

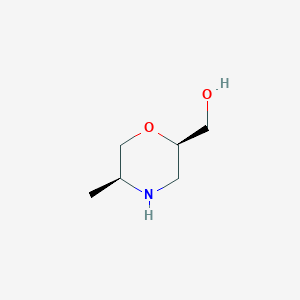

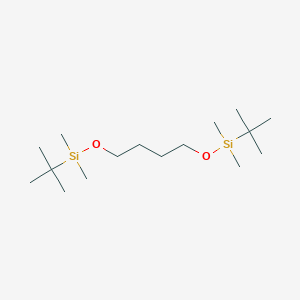
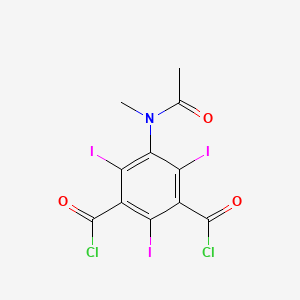
![1-N-[2-(1H-indol-3-yl)ethyl]-4-N-pyridin-4-ylbenzene-1,4-diamine;dihydrochloride](/img/structure/B14029555.png)
